molecular formula C24H23N3O2S2 B2523113 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide CAS No. 886900-69-2

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide

Cat. No.: B2523113
CAS No.: 886900-69-2
M. Wt: 449.59
InChI Key: UTGCAZVHCLBMLR-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at the 4-position, a pyridin-2-ylmethyl group, and a propanamide side chain bearing a p-tolylthio moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-17-9-11-19(12-10-17)30-15-13-22(28)27(16-18-6-3-4-14-25-18)24-26-23-20(29-2)7-5-8-21(23)31-24/h3-12,14H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCAZVHCLBMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole ring and subsequent functional group modifications. The presence of the methoxy group enhances solubility, while the pyridine and thioether groups provide specific interaction sites for biological targets.

The compound exhibits various biological activities, particularly in cancer treatment. It functions primarily through the inhibition of tubulin polymerization, similar to other antitubulin agents. This mechanism leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound shows potent cytotoxic effects against a range of cancer cell lines. For instance, it has been shown to inhibit the growth of multidrug-resistant (MDR) cancer cells, suggesting its potential as a therapeutic agent that can overcome common resistance mechanisms associated with traditional chemotherapeutics .

In Vivo Studies

In vivo efficacy has been assessed using xenograft models. Treatment with this compound resulted in significant tumor growth inhibition compared to controls. Notably, it demonstrated lower neurotoxicity than conventional antitumor agents, indicating a favorable safety profile .

Comparative Analysis

Compound Mechanism Cytotoxicity Resistance Overcoming Neurotoxicity
This compoundTubulin inhibitionHighYesLow
SMART Compounds (similar class)Tubulin inhibitionHighYesModerate

Case Studies

  • Prostate Cancer Model : In a study involving human prostate cancer xenografts, administration of the compound resulted in a tumor volume reduction by approximately 30% compared to untreated controls over three weeks.
  • Melanoma Model : Similar results were observed in melanoma models, where the compound's ability to inhibit tumor growth was attributed to its action on microtubule dynamics .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in substituents on the benzothiazole ring, pyridine position, and propanamide side chain (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Benzothiazole Substituent Pyridine Position Propanamide Substituent Molecular Weight Reference
Target Compound 4-Methoxy 2-ylmethyl p-Tolylthio Not Reported -
N-(4-Methylbenzo[d]thiazol-2-yl)-3-phenoxy-... 4-Methyl 2-ylmethyl Phenoxy 403.5
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxy... 4-Ethyl 2-ylmethyl (4-Methoxyphenyl)sulfonyl 495.6
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-... 4-Methoxy 3-ylmethyl Phenyl Not Reported
N-(Benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)... None 2-(Dimethylamino)ethyl p-Tolylthio 436.0*

*Includes hydrochloride salt.

  • Benzothiazole Substituent: Methoxy (target) vs. Ethyl substituents () increase steric bulk, which may reduce solubility but improve target specificity.
  • Pyridine Position :

    • 2-ylmethyl (target) vs. 3-ylmethyl (): The 2-position may facilitate stronger π-π stacking with aromatic residues in biological targets compared to the 3-position.
  • Propanamide Substituent: p-Tolylthio (target) vs.

Pharmacokinetic Considerations

  • Solubility :

    • Methoxy and pyridinyl groups (target) improve water solubility compared to ethyl or sulfonyl analogs ().
    • Hydrochloride salts () enhance solubility but may alter biodistribution.

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